molecular formula C11H12N6S2 B5806308 13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B5806308
M. Wt: 292.4 g/mol
InChI Key: ZLEMXCYVYZXCGX-UHFFFAOYSA-N
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Description

13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound It features a unique structure with multiple nitrogen, sulfur, and carbon atoms arranged in a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and carbothioamides . The reaction conditions usually involve the use of solvents like triethylamine and controlled temperatures to facilitate the formation of the desired tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The sulfur and nitrogen atoms in the structure play a crucial role in these interactions, enabling the compound to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene apart is its unique tetracyclic structure, which provides distinct chemical and biological properties. The presence of multiple nitrogen and sulfur atoms enhances its reactivity and potential for forming stable complexes with various molecular targets.

Properties

IUPAC Name

13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6S2/c1-16-4-3-6-7(5-16)19-10-8(6)9-13-14-15-17(9)11(12-10)18-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEMXCYVYZXCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C4=NN=NN4C(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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